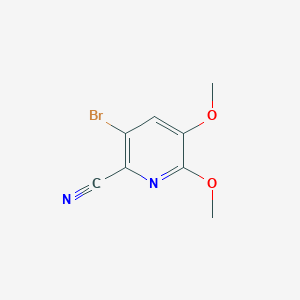

3-Bromo-5,6-dimethoxypicolinonitrile

CAS No.:

Cat. No.: VC14445392

Molecular Formula: C8H7BrN2O2

Molecular Weight: 243.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H7BrN2O2 |

|---|---|

| Molecular Weight | 243.06 g/mol |

| IUPAC Name | 3-bromo-5,6-dimethoxypyridine-2-carbonitrile |

| Standard InChI | InChI=1S/C8H7BrN2O2/c1-12-7-3-5(9)6(4-10)11-8(7)13-2/h3H,1-2H3 |

| Standard InChI Key | ONVFWHDVKGWYNO-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC(=C(N=C1OC)C#N)Br |

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

The systematic IUPAC name 3-bromo-5,6-dimethoxypicolinonitrile implies the following structural features:

-

A pyridine core (six-membered aromatic ring with one nitrogen atom)

-

A bromine substituent at position 3

-

Methoxy (-OCH₃) groups at positions 5 and 6

-

A nitrile (-C≡N) group at position 2

This arrangement places electron-withdrawing groups (bromine, nitrile) and electron-donating methoxy groups in proximal positions, creating a polarized electronic environment that could influence reactivity and intermolecular interactions .

Comparative Analysis with Analogous Compounds

The search results highlight structurally related bromopyridines:

-

3-Bromo-5,6-dimethyl-2(1H)-pyridinone (PubChem CID 50944339): Features methyl groups instead of methoxy and a ketone oxygen at position 2 .

-

3-Bromo-5-methoxypyridine: Demonstrates regioselective substitution patterns achievable via nucleophilic aromatic substitution .

-

3-Bromo-5,6-dimethylpyridine-2-carboxylic acid: Illustrates the impact of carboxylate groups on solubility and biological activity.

A hypothetical comparison of key properties is presented in Table 1.

Table 1: Theoretical Properties of 3-Bromo-5,6-Dimethoxypicolinonitrile vs. Analogues

Synthetic Methodologies

Retrosynthetic Considerations

The synthesis of 3-bromo-5,6-dimethoxypicolinonitrile could follow strategies used for analogous brominated pyridines:

-

Nucleophilic Aromatic Substitution: As demonstrated in the synthesis of 3-bromo-5-methoxypyridine , methoxy groups could be introduced via reaction of a dihalopyridine with sodium methoxide.

-

Cyanide Introduction: Nitrile groups are often installed via Rosenmund-von Braun reaction (CuCN with aryl halides) or palladium-catalyzed cyanation.

Hypothetical Reaction Pathway

A proposed synthesis route (Figure 1) adapts methods from the search results:

-

Starting Material: 3,5,6-Tribromopicolinonitrile

-

Methoxylation:

-

Characterization:

Physicochemical Properties and Reactivity

Electronic Effects

The electron-withdrawing nitrile and bromine groups would deactivate the pyridine ring toward electrophilic substitution, while methoxy groups at positions 5 and 6 could direct incoming electrophiles to the 4-position via resonance effects. This electronic profile suggests potential for:

-

Suzuki-Miyaura couplings at position 4 (if bromine is retained)

Solubility and Stability

-

Solubility: Predicted to be sparingly soluble in water (<1 mg/mL) due to the nitrile and bromine groups, with better solubility in polar aprotic solvents (DMF, DMSO).

-

Stability: Likely sensitive to strong acids/bases, which could hydrolyze the nitrile to a carboxylic acid or demethylate the methoxy groups .

Challenges and Future Directions

Knowledge Gaps

-

No experimental data on the compound’s synthesis, characterization, or biological activity were identified in the provided sources.

-

Stability under physiological conditions and toxicity profiles remain unknown.

Research Opportunities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume